
2,2-Dimethyl-4-(morpholin-4-yl)butanal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-4-(morpholin-4-yl)butanal is an organic compound that features a morpholine ring attached to a butanal backbone with two methyl groups at the second carbon
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4-(morpholin-4-yl)butanal typically involves the reaction of morpholine with a suitable aldehyde precursor under controlled conditions. One common method involves the use of dimethyl malonate and α,β-acetylenic aldehydes in the presence of cyclic secondary amines like morpholine . The reaction is carried out under mild conditions, often at low temperatures, to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. The choice of solvents, catalysts, and purification techniques are crucial factors in industrial synthesis.
化学反应分析
Types of Reactions
2,2-Dimethyl-4-(morpholin-4-yl)butanal can undergo various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: 2,2-Dimethyl-4-(morpholin-4-yl)butanoic acid.
Reduction: 2,2-Dimethyl-4-(morpholin-4-yl)butanol.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
科学研究应用
2,2-Dimethyl-4-(morpholin-4-yl)butanal has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the production of specialty chemicals and materials
作用机制
The mechanism of action of 2,2-Dimethyl-4-(morpholin-4-yl)butanal involves its interaction with various molecular targets. The morpholine ring can act as a nucleophile, participating in various biochemical pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing their activity and function .
相似化合物的比较
Similar Compounds
Morpholine: A simpler analog with a similar ring structure but lacking the butanal backbone.
2,2-Dimethyl-3-morpholin-4-ylpropanal: A closely related compound with a similar structure but different functional groups.
Uniqueness
2,2-Dimethyl-4-(morpholin-4-yl)butanal is unique due to its specific combination of a morpholine ring and a butanal backbone with two methyl groups. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
属性
分子式 |
C10H19NO2 |
|---|---|
分子量 |
185.26 g/mol |
IUPAC 名称 |
2,2-dimethyl-4-morpholin-4-ylbutanal |
InChI |
InChI=1S/C10H19NO2/c1-10(2,9-12)3-4-11-5-7-13-8-6-11/h9H,3-8H2,1-2H3 |
InChI 键 |
UJKZZFVZTVLFOC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CCN1CCOCC1)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


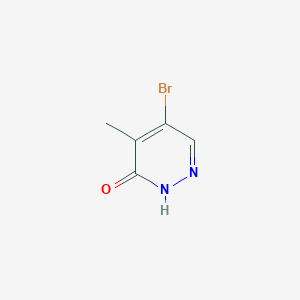
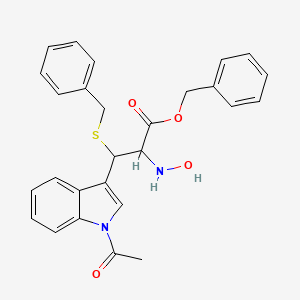
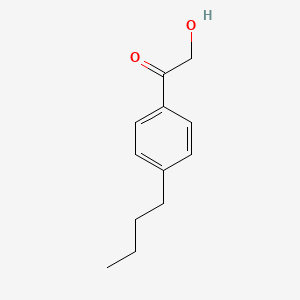
![5-[(3aR,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-phenyl-1,2,4-oxadiazole hydrochloride](/img/structure/B11717137.png)
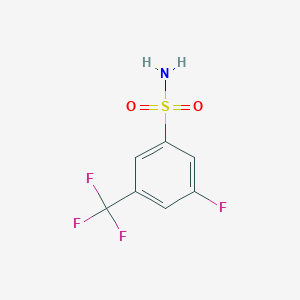
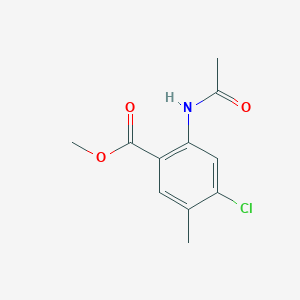

![4-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine;hydrochloride](/img/structure/B11717158.png)
![1-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B11717165.png)

![(E)-N-[1-(3,3,5,5-tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)propan-2-ylidene]hydroxylamine](/img/structure/B11717186.png)



